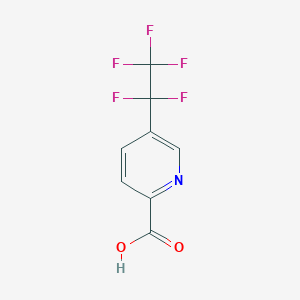
6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C8H5F4NO2. This compound is notable for its unique structure, which includes a tetrafluoroethyl group attached to the pyridine ring. The presence of fluorine atoms imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines typically employs large-scale fluorination processes. These processes may involve the use of specialized fluorinating agents and catalysts to achieve high yields and purity. The specific conditions and reagents used can vary depending on the desired product and the scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms on the tetrafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: Fluorinated pyridines are often investigated for their potential biological activities.
Medicine: The compound’s derivatives may serve as potential drug candidates or intermediates in the synthesis of pharmaceuticals.
Industry: In the agricultural sector, fluorinated pyridines are used as active ingredients in pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- 2,6-difluoropyridine
- 2,3,4,5,6-pentafluoropyridine
Uniqueness
6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical and physical properties. Compared to other fluorinated pyridines, this compound exhibits reduced basicity and reactivity, making it less prone to certain types of chemical transformations .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid involves the introduction of a tetrafluoroethyl group onto the pyridine ring, followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "2,6-dichloropyridine", "potassium carbonate", "1,2,2,2-tetrafluoroethanol", "copper(I) iodide", "copper(II) oxide", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "Step 1: 2,6-dichloropyridine is reacted with potassium carbonate and 1,2,2,2-tetrafluoroethanol in the presence of copper(I) iodide to yield 6-(1,2,2,2-tetrafluoroethyl)pyridine.", "Step 2: 6-(1,2,2,2-tetrafluoroethyl)pyridine is then carboxylated using copper(II) oxide and sodium hydroxide in the presence of carbon dioxide to yield 6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid." ] } | |
CAS-Nummer |
30826-15-4 |
Molekularformel |
C8H5F4NO2 |
Molekulargewicht |
223.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



